

# Application Notes and Protocols for PF-06733804: A Pan-Trk Inhibitor

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## Compound of Interest

Compound Name: PF-06733804

Cat. No.: B15617577

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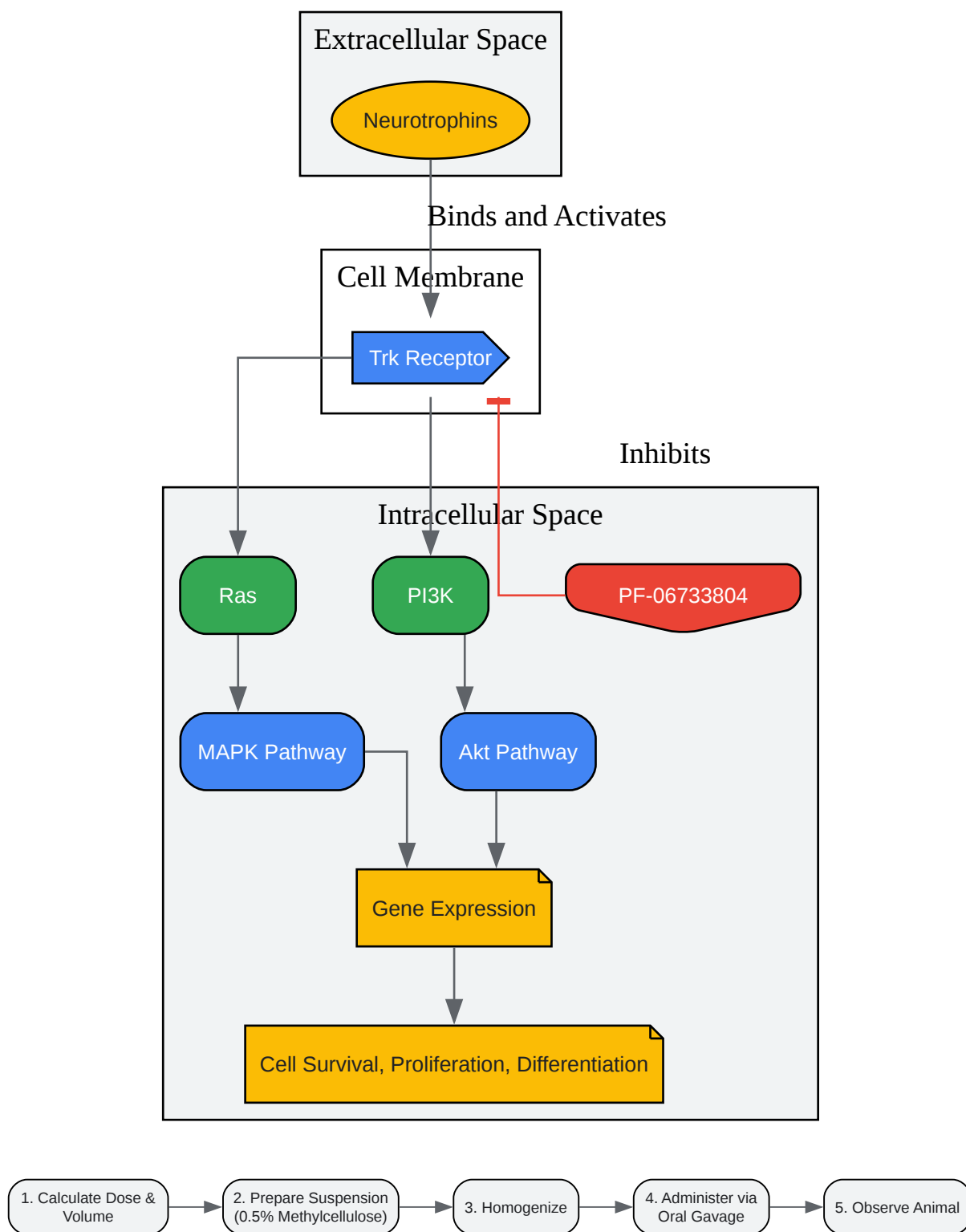
Disclaimer: Publicly available information on the specific dosage and administration of **PF-06733804** in mice is limited. The following application notes and protocols are based on the preclinical data available for a closely related, well-characterized pan-Tropomyosin receptor kinase (Trk) inhibitor from Pfizer, PF-06273340, and general practices for administering small molecule inhibitors to mice. Researchers should consider this information as a starting point and optimize protocols for their specific experimental needs.

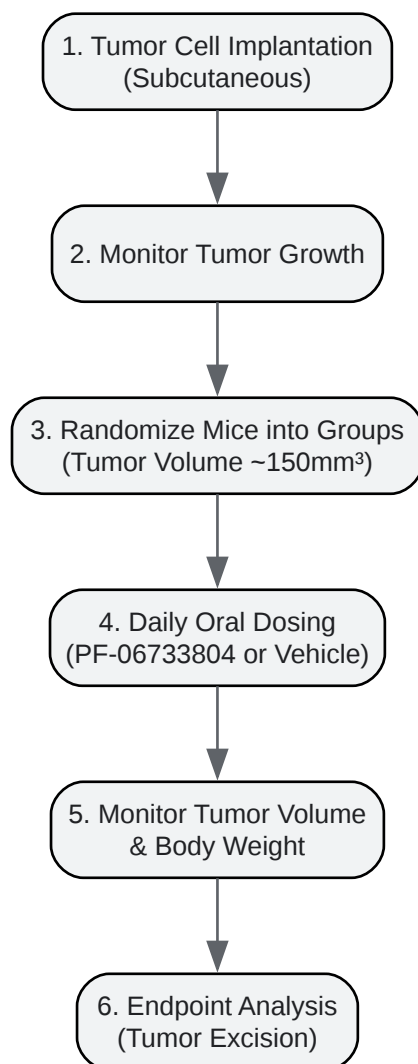
## Introduction

**PF-06733804** is a potent and selective pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC. These receptors are key components of the neurotrophin signaling pathway, which plays a crucial role in the development, function, and survival of neurons. Dysregulation of Trk signaling has been implicated in various cancers and pain states. These application notes provide a comprehensive overview of the suggested dosage, administration, and relevant experimental protocols for the in vivo evaluation of **PF-06733804** in mouse models.

## Mechanism of Action: Trk Signaling Pathway

Tropomyosin receptor kinases are activated by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways. These pathways regulate cell proliferation, survival, and differentiation. **PF-06733804**, as a pan-Trk inhibitor, blocks the ATP-binding site of the Trk kinases, thereby inhibiting their activation and downstream signaling.





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